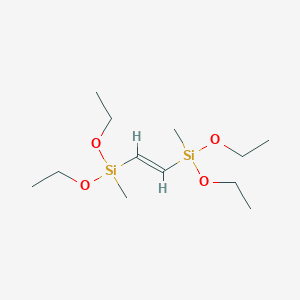
1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties, particularly against retroviruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The hydroxyl groups at the 2’ and 3’ positions are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Protection: The 5’-hydroxyl group is protected using pivaloyl chloride (PivCl) to form the pivaloyl ester.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the process includes rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE undergoes several types of chemical reactions:
Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its incorporation into DNA and RNA, affecting replication and transcription processes.
Medicine: Investigated for its antiviral properties, particularly against HIV and other retroviruses.
Industry: Used in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE is compared with other nucleoside analogs such as zidovudine (AZT) and stavudine (d4T):
Zidovudine (AZT): Similar mechanism of action but differs in the chemical structure and specific antiviral activity.
Stavudine (d4T): Also a thymidine analog with similar antiviral properties but different pharmacokinetic profiles.
Uniqueness:
- The presence of the pivaloyl group provides unique pharmacokinetic properties, potentially improving bioavailability and stability.
Comparaison Avec Des Composés Similaires
- Zidovudine (AZT)
- Stavudine (d4T)
- Lamivudine (3TC)
- Emtricitabine (FTC)
Propriétés
Numéro CAS |
106060-79-1 |
|---|---|
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)
